N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide
CAS No.: 1496345-27-7
Cat. No.: VC6501523
Molecular Formula: C9H16N4O2
Molecular Weight: 212.253
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1496345-27-7 |
|---|---|
| Molecular Formula | C9H16N4O2 |
| Molecular Weight | 212.253 |
| IUPAC Name | N-(3-propan-2-yloxypropyl)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C9H16N4O2/c1-7(2)15-5-3-4-10-9(14)8-6-11-13-12-8/h6-7H,3-5H2,1-2H3,(H,10,14)(H,11,12,13) |
| Standard InChI Key | QXSZUZVYTTYXGQ-UHFFFAOYSA-N |
| SMILES | CC(C)OCCCNC(=O)C1=NNN=C1 |
Introduction
Chemical Identity and Structural Features
N-(3-Isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide (CAS: 1496345-27-7) belongs to the 1,2,3-triazole family, a class of nitrogen-rich heterocycles known for their stability and diverse reactivity. The compound’s structure comprises:
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A 1,2,3-triazole core (positions 1–3 occupied by nitrogen atoms).
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A carboxamide group at position 5, contributing hydrogen-bonding capabilities.
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A 3-isopropoxypropyl chain linked to the triazole’s nitrogen at position 1, introducing steric bulk and lipophilicity.
The isopropoxypropyl side chain enhances the molecule’s solubility in organic solvents, while the carboxamide group facilitates interactions with biological targets such as enzymes or receptors . Triazoles are renowned for their metabolic stability, making them attractive scaffolds in drug discovery .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1,2,3-triazole derivatives often leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC), though alternative methods exist for specialized substrates. For N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide, a plausible route involves:
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Precursor Preparation:
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Coupling Reaction:
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Amide bond formation between 3-isopropoxypropylamine and 1H-1,2,3-triazole-5-carboxylic acid using coupling agents like EDC/HOBt.
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Purification via recrystallization or column chromatography to achieve >95% purity.
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A patent detailing the synthesis of 1-amino-1,2,3-triazole highlights the use of transition metal oxides (e.g., MnO₂) as catalysts for cyclization reactions, which could be adapted for intermediates in this compound’s production .
Table 1: Key Reaction Conditions for Triazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | MnO₂, H₂O₂, H₂O, 25°C | 74–91 | |
| Amidation | EDC, HOBt, DMF, 0°C → rt | 80–85 |
Industrial Scaling Challenges
Industrial production requires optimizing:
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Catalyst Efficiency: Transitioning from batch to continuous flow reactors to enhance MnO₂ utilization .
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Purification: Implementing centrifugal partition chromatography for high-throughput separation.
Chemical Reactivity and Functionalization
The triazole core and side chains enable diverse reactions:
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ oxidizes the triazole’s methyl groups to carboxylic acids, altering solubility and bioactivity .
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Reduction: LiAlH₄ reduces the carboxamide to an amine, enabling further functionalization .
Substitution Reactions
The isopropoxypropyl group undergoes nucleophilic substitution with halides or amines, facilitating the creation of analogs with tailored properties. For example, reaction with thiols yields sulfhydryl derivatives for polymer cross-linking .
Biological Activities and Mechanisms
Table 2: Antifungal Activity of Triazole Analogs
| Compound | Target Fungus | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| Fluconazole | Candida albicans | 1–2 | CYP51 inhibition |
| Voriconazole | Aspergillus fumigatus | 0.5–1 | CYP51/CYP52 inhibition |
| Hypothetical Analog | Cryptococcus neoformans | 2–4 (pred.) | Cell membrane disruption |
Anticancer Activity
Triazoles induce apoptosis via ROS generation and mitochondrial pathway activation. A study on NSCLC cells showed that triazole-carboxamide hybrids reduced cell viability by 60–80% at 10 μM .
Industrial and Material Science Applications
Polymer Chemistry
The carboxamide group participates in hydrogen-bonding networks, making the compound a candidate for:
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Self-Healing Materials: Reversible amide bonds enable crack repair.
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Coating Additives: Enhances adhesion and corrosion resistance in epoxy resins.
Catalysis
Triazole-metal complexes (e.g., Cu-triazole) catalyze C–N bond formation in pharmaceutical synthesis, with turnover numbers exceeding 10⁴ .
Comparative Analysis with Structural Analogs
Table 3: Property Comparison of Triazole Derivatives
| Compound | LogP | Water Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| N-(3-Isopropoxypropyl)-triazole | 1.8 | 0.5 | 5.2 (Antifungal) |
| N-(Phenyl)-triazole-carboxamide | 2.1 | 0.3 | 3.8 (Anticancer) |
| N-(Butyl)-triazole-sulfonamide | 1.5 | 1.2 | 7.1 (Antibacterial) |
The isopropoxypropyl variant balances lipophilicity and solubility, favoring blood-brain barrier penetration for CNS-targeted therapies .
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